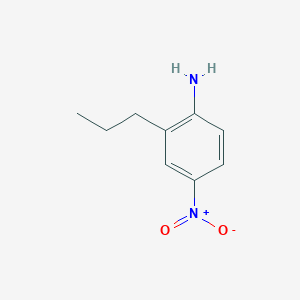![molecular formula C18H36O2Si B8482723 9-Dodecyn-2-ol, 12-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- CAS No. 100991-27-3](/img/structure/B8482723.png)
9-Dodecyn-2-ol, 12-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
Übersicht
Beschreibung
9-Dodecyn-2-ol, 12-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- is a chemical compound that features a silyl ether functional group. This compound is often used in organic synthesis due to its stability and reactivity. The presence of the silyl ether group makes it a valuable intermediate in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-Dodecyn-2-ol, 12-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride. The reaction is carried out in the presence of a base such as imidazole or pyridine, which facilitates the formation of the silyl ether. The reaction conditions usually involve anhydrous solvents like dichloromethane or tetrahydrofuran to prevent hydrolysis of the silyl ether.
Industrial Production Methods
In an industrial setting, the production of 9-Dodecyn-2-ol, 12-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and monitoring of reaction parameters is common in industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
9-Dodecyn-2-ol, 12-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: The silyl ether group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride are typical reducing agents.
Substitution: Reagents like tetrabutylammonium fluoride can be used to remove the silyl protecting group.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of alcohols or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
9-Dodecyn-2-ol, 12-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Potential use in the development of pharmaceuticals and drug delivery systems.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 9-Dodecyn-2-ol, 12-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- involves its reactivity as a silyl ether. The silyl group provides steric protection to the hydroxyl group, allowing selective reactions at other sites in the molecule. The compound can undergo deprotection under specific conditions, revealing the hydroxyl group for further chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyldimethylsilyloxyacetaldehyde
- tert-Butyldimethylsilyloxypropan-2-ol
Uniqueness
9-Dodecyn-2-ol, 12-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- is unique due to its specific structure, which combines a silyl ether with an alkyne group. This combination provides unique reactivity and stability, making it a valuable intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
100991-27-3 |
|---|---|
Molekularformel |
C18H36O2Si |
Molekulargewicht |
312.6 g/mol |
IUPAC-Name |
12-[tert-butyl(dimethyl)silyl]oxydodec-9-yn-2-ol |
InChI |
InChI=1S/C18H36O2Si/c1-17(19)15-13-11-9-7-8-10-12-14-16-20-21(5,6)18(2,3)4/h17,19H,7-9,11,13-16H2,1-6H3 |
InChI-Schlüssel |
BCTXTEIFSIJAFR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCCCCCC#CCCO[Si](C)(C)C(C)(C)C)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![[1,1'-Biphenyl]-4-sulfonamide, 3',4'-difluoro-N-(5-hydroxypentyl)-](/img/structure/B8482668.png)




![4-[1,3]Dioxolan-2-yl-2-iodo-6-methoxy-phenol](/img/structure/B8482707.png)


